[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate
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Overview
Description
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of furan-2-ylmethylamine with 2-oxoethyl 2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydroxyl derivatives of the chromene moiety.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl 2-oxo-2H-chromene-3-carboxylate
- N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide
Uniqueness
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
841282-16-4 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H15NO5/c19-16(18-9-14-5-3-7-21-14)11-23-17(20)13-8-12-4-1-2-6-15(12)22-10-13/h1-8H,9-11H2,(H,18,19) |
InChI Key |
GMRXCWILDFTACY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CO3 |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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